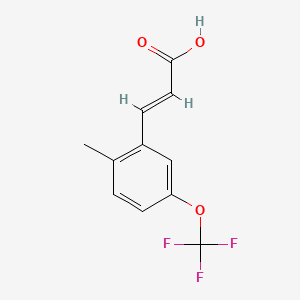

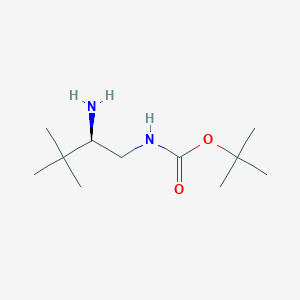

(R)-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl esters, in general, can be achieved from protected amino acids and tert-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method reportedly yields good results and tolerates a variety of amino acid side chains and substituents .

Chemical Reactions Analysis

The chemical reactions involving tert-butyl esters are diverse. One common reaction is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another reaction involves the deprotonation of the released tert-butyl carbocation by an anionic trifluoroacetic acid (TFA), resulting in the formation of 2-methyl-propene .

Wissenschaftliche Forschungsanwendungen

Environmental Remediation and Analysis

Biodegradation and Fate in Soil and Groundwater : Research on ethyl tert-butyl ether (ETBE), a compound structurally similar to methyl tert-butyl ether (MTBE), sheds light on its biodegradation in soil and groundwater. This indicates the potential for microbial degradation of related carbamic acid esters in environmental settings, contributing to the remediation of contaminated sites (Thornton et al., 2020).

Decomposition in Cold Plasma Reactors : The decomposition of MTBE by adding hydrogen in a cold plasma reactor suggests a method for the environmental remediation of ethers, potentially applicable to similar carbamic acid esters. This approach demonstrates the feasibility of using advanced oxidation processes for the treatment of contaminants (Hsieh et al., 2011).

Chemical Synthesis and Industrial Applications

Catalytic Non-Enzymatic Kinetic Resolution : The use of catalytic processes for the kinetic resolution of racemic compounds, including esters, highlights the importance of carbamic acid esters in synthetic chemistry. This approach is crucial for the production of enantiopure compounds in pharmaceuticals and agrochemicals (Pellissier, 2011).

Ionic Liquids Interactions with Polysaccharides : The dissolution and modification of cellulose in ionic liquids present an avenue for the application of carbamic acid esters in materials science. Such interactions facilitate the production of cellulose derivatives with potential applications in biodegradable materials and nanocomposites (Heinze et al., 2008).

Analytical Chemistry

- Phthalate Analysis in Food and Packaging : The review on phthalate esters, which are structurally related to carbamic acid esters, discusses methods for sample preparation, extraction, and analysis in food and packaging. This underscores the role of similar compounds in monitoring environmental pollutants and ensuring food safety (Harunarashid et al., 2017).

Wirkmechanismus

The mechanism of action for tert-butyl esters involves several steps. In the Steglich Esterification, for example, an O-acylisourea intermediate is formed, which offers reactivity similar to the corresponding carboxylic acid anhydride . The alcohol then adds to the activated carboxylic acid to form the stable dicyclohexylurea (DHU) and the ester .

Safety and Hazards

While specific safety and hazard information for “®-(2-Amino-3,3-dimethyl-butyl)-carbamic acid tert-butyl ester” is not available, tert-butyl esters are generally considered combustible and should be kept away from heat, sparks, open flames, and hot surfaces . They should be stored in a cool, well-ventilated place .

Eigenschaften

IUPAC Name |

tert-butyl N-[(2R)-2-amino-3,3-dimethylbutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2O2/c1-10(2,3)8(12)7-13-9(14)15-11(4,5)6/h8H,7,12H2,1-6H3,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSWUUVDIYKZTD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

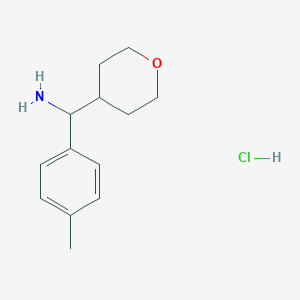

![6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-2-amine dihydrochloride](/img/structure/B1472039.png)

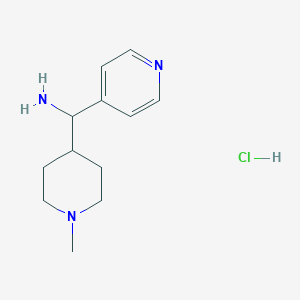

![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1472056.png)